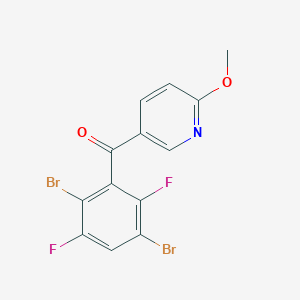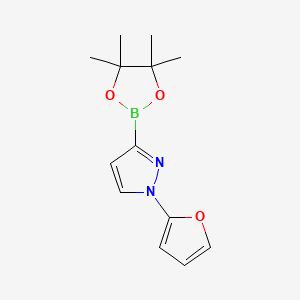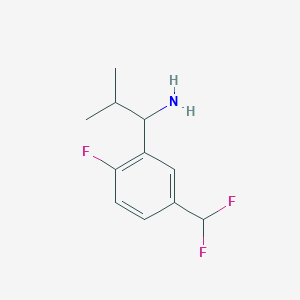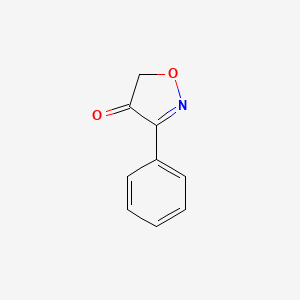
3-phenylisoxazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylisoxazol-4(5H)-one is a heterocyclic compound featuring an isoxazole ring with a phenyl group attached at the 3-position. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylcyclopropanes with nitrous acid, which leads to the regioselective insertion of an N=O fragment into the three-membered carbocycle, forming the isoxazole ring . Another approach involves the use of metal-free synthetic routes, such as microwave-assisted synthesis, which offers an eco-friendly alternative to traditional methods .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize waste and reduce costs. Metal-free methods are particularly attractive for large-scale production due to their lower environmental impact and ease of separation from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce isoxazoline derivatives .
Scientific Research Applications
3-Phenylisoxazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 3-phenylisoxazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
5-Methyl-3-phenylisoxazol-4-yl: This compound shares the isoxazole ring structure but has a methyl group at the 5-position.
4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine: This derivative includes a pyrimidine ring, adding complexity to its structure.
Uniqueness: 3-Phenylisoxazol-4(5H)-one is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazol-4-one |
InChI |
InChI=1S/C9H7NO2/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
ZIDWHWHAJZPMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


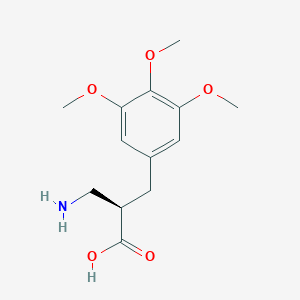
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
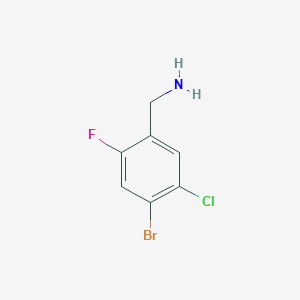
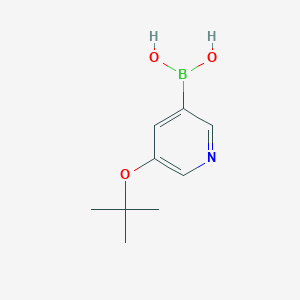
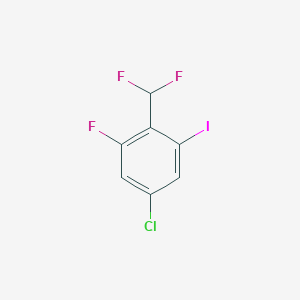
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
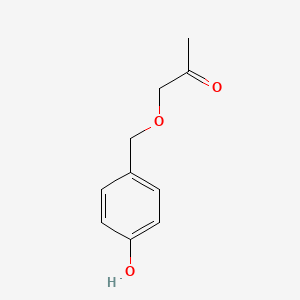
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
